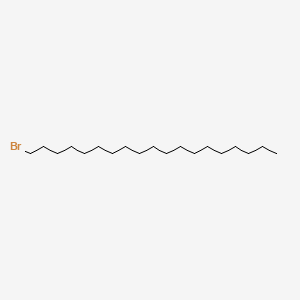









|
REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[BrH:21].S(=O)(=O)(O)O>C(OCC)(=O)C.O>[CH2:1]([Br:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
1500 μL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
400 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling in ice
|
|
Type
|
CUSTOM
|
|
Details
|
A condenser and drying tube
|
|
Type
|
CUSTOM
|
|
Details
|
were placed over the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was slowly heated to 120° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for five hours
|
|
Duration
|
5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was removed
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (2×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting solution was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica chromatography (hexanes:ethyl acetate, 80:20, as eluant)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCCC)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.79 mmol | |
| AMOUNT: MASS | 624 mg | |
| YIELD: PERCENTYIELD | 51% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |